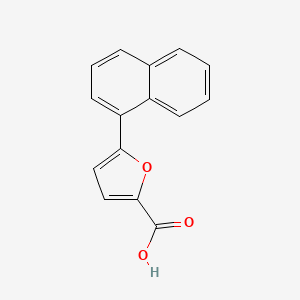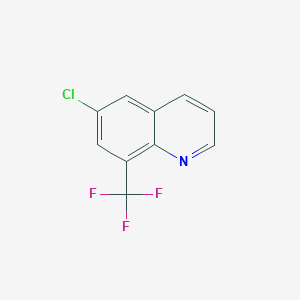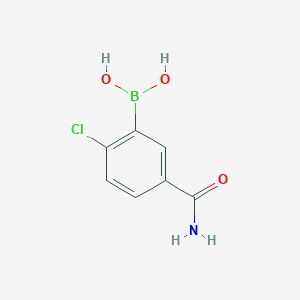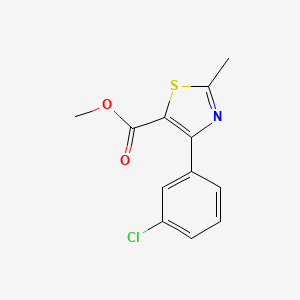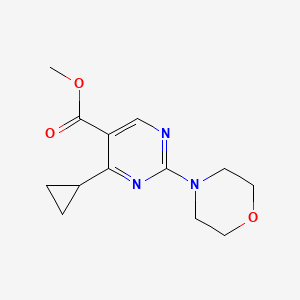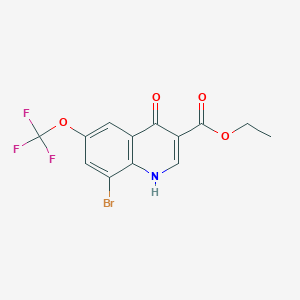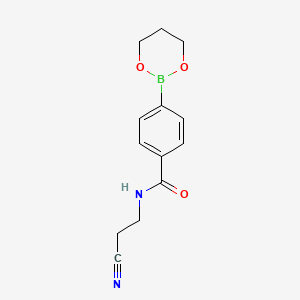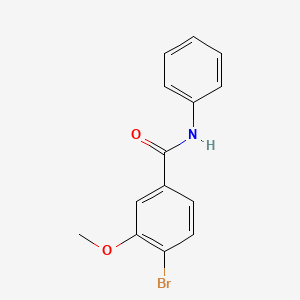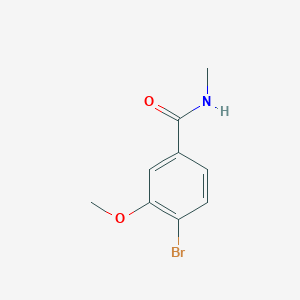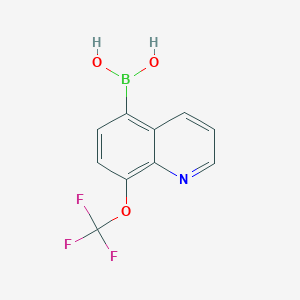
8-Trifluoromethoxyquinoline-5-boronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid involves various chemical reactions. One of the key reactions involved is the Suzuki-Miyaura coupling, which is a versatile tool for forming carbon-carbon bonds, a fundamental step in the synthesis of many complex molecules.Molecular Structure Analysis
The molecular formula of 8-Trifluoromethoxyquinoline-5-boronic acid is C10H7BF3NO3 . It consists of a quinoline ring with a trifluoromethoxy group at the 8th position and a boronic acid group at the 5th position .Chemical Reactions Analysis
Boronic acids, such as 8-Trifluoromethoxyquinoline-5-boronic acid, can participate in Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.Physical And Chemical Properties Analysis
8-Trifluoromethoxyquinoline-5-boronic acid has a molecular weight of 256.98 . It is a solid at room temperature . The predicted boiling point is 378.6±52.0 °C .Wissenschaftliche Forschungsanwendungen
pH-Sensing Properties
8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives have been synthesized and characterized, demonstrating OFF-ON-OFF type of pH-sensing properties. This feature is attributed to photoinduced intramolecular electron transfer, making these compounds the first of their kind for pH-dependent fluorescent sensors. The fluorescence properties depend on the molecular structure, providing insight into the effect of configuration on such properties (Chen et al., 2011).
Heavy Metal Ion Sensing
A novel 8-hydroxyquinoline derivative with appended boron-dipyrromethene function displays Hg2+-selective fluoroionophoric properties. It efficiently quenches fluorescence with Hg2+ ions and changes the color of the solution visibly, demonstrating its potential as a selective chromogenic and fluorescent sensor for heavy metal ions (Moon et al., 2004).
Luminescence Properties
Studies on boron complexes with 8-hydroxyquinolin-5-sulfonate have revealed interesting luminescence properties. These complexes exhibit bluish-green emission in the solution and demonstrate positive solvatofluorochromism due to intramolecular charge transfer. Theoretical studies and spectroscopic analysis provide valuable insights into the emission behavior of these complexes (Ruelas-Álvarez et al., 2022).
Electroluminescent Properties
Luminescent organoboron complexes featuring substituted 8-quinolinolates as chelating ligands have been synthesized, showing potential for electroluminescent applications. These complexes exhibit unique electronic and electroluminescent properties, making them suitable for use in light-emitting devices (Kappaun et al., 2006).
High Affinity for Diols
Isoquinolinylboronic acids have shown high affinities for diol-containing compounds at physiological pH, indicating potential for applications in sensors. This research uncovers the binding abilities of these boronic acids, coupled with significant fluorescence changes, enhancing our understanding of boronic acid-diol interactions (Cheng et al., 2010).
Safety And Hazards
8-Trifluoromethoxyquinoline-5-boronic acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZERWIWJDFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674737 | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Trifluoromethoxyquinoline-5-boronic acid | |
CAS RN |
1072951-46-2 | |
| Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1420400.png)
![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)
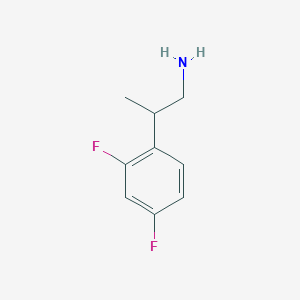
![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)
